molecular formula C18H16ClN3O2 B4510945 2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4510945
M. Wt: 341.8 g/mol
InChI Key: WXQDZTPGLICBBV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a benzimidazole core, a tetrahydrofuran ring, and a chlorobenzamide moiety

Biochemical Analysis

Biochemical Properties

2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with human glucokinase, an enzyme that plays a crucial role in glucose metabolism. The interaction with glucokinase is allosteric, meaning that this compound binds to a site other than the active site, inducing a conformational change that enhances the enzyme’s activity . This interaction is beneficial for regulating blood glucose levels, making it a potential candidate for diabetes treatment.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to enhance the activity of glucokinase, leading to increased glucose uptake and metabolism in liver cells . This results in improved regulation of blood sugar levels. Additionally, this compound can affect the expression of genes involved in glucose metabolism, further supporting its role in managing diabetes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through allosteric activation of glucokinase. The compound binds to an allosteric site on the enzyme, causing a conformational change that increases the enzyme’s affinity for glucose . This binding interaction is primarily mediated by hydrogen bonds and hydrophobic interactions with specific amino acid residues in the allosteric site. The enhanced glucokinase activity leads to increased phosphorylation of glucose, facilitating its conversion to glucose-6-phosphate and subsequent entry into glycolytic and glycogenic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under physiological conditions, maintaining its activity over extended periods . It is subject to degradation under extreme pH conditions or prolonged exposure to light. Long-term studies have indicated that continuous exposure to this compound can lead to sustained activation of glucokinase, resulting in prolonged effects on glucose metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances glucokinase activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions such as hypoglycemia. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. The compound enhances the activity of glucokinase, leading to increased phosphorylation of glucose and its subsequent entry into glycolysis and glycogenesis . This interaction with glucokinase is crucial for maintaining glucose homeostasis. Additionally, the compound may interact with other enzymes and cofactors involved in glucose metabolism, further influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells is influenced by its chemical structure, allowing it to accumulate in specific cellular compartments where it can exert its effects on glucokinase and other metabolic enzymes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glucokinase and other metabolic enzymes . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, enhancing its efficacy in modulating glucose metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with the benzimidazole derivative.

    Chlorination and Amidation: The final steps involve chlorination of the aromatic ring and subsequent amidation with a suitable amine to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can yield amine derivatives.

Scientific Research Applications

2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, or antibacterial activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide: shares similarities with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring, in particular, may enhance its solubility and bioavailability compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-chloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-13-5-2-1-4-12(13)18(23)20-11-7-8-14-15(10-11)22-17(21-14)16-6-3-9-24-16/h1-2,4-5,7-8,10,16H,3,6,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQDZTPGLICBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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